Unprotected Piperidine NH Enables Diversification vs. Pre-Substituted N-Aryl Analogs
The target compound uniquely offers an unprotected secondary amine on the piperidine ring, a feature required for on-resin diversification or late-stage functionalization in parallel synthesis workflows. In contrast, the clinical-stage comparator Roluperidone (CAS 359625-79-9) is pre-substituted at the piperidine nitrogen with a 2-(4-fluorophenyl)-2-oxoethyl group, which irrevocably occupies this diversification site [1]. Patent literature explicitly describes 2-(piperidin-4-ylmethyl)isoindolin-1-one as the deprotected intermediate that must be generated via Boc-deprotection before further derivatization, confirming its status as the universal diversification node [2].
| Evidence Dimension | Piperidine N-substitution status and synthetic diversification potential |
|---|---|
| Target Compound Data | Free secondary amine (NH); amenable to amide coupling, reductive amination, sulfonylation, urea formation |
| Comparator Or Baseline | Roluperidone (CAS 359625-79-9): N-substituted with 2-(4-fluorophenyl)-2-oxoethyl; tertiary amine; diversification site blocked |
| Quantified Difference | Qualitative: target enables ≥4 distinct diversification chemistries not accessible to the comparator. |
| Conditions | Synthetic chemistry assessment based on functional group analysis and patent procedures. |
Why This Matters
For medicinal chemistry teams generating focused libraries, this compound provides a universal entry point, reducing parallel synthesis complexity by consolidating around a single key intermediate rather than multiple pre-substituted analogs.
- [1] Wikipédia. Roluperidone. CAS 359625-79-9. View Source
- [2] Luthringer, R.; Okuyama, M.; Werner, S. Compositions comprising 2-((1-(2-(4-fluorophenyl)-2-oxoethyl)piperidin-4-yl)methyl)isoindolin-1-one for treating schizophrenia. Patent NZ770365A, 2015. View Source
